molecular formula C9H6Cl2F2O2 B13050999 Methyl 2,6-dichloro-4-(difluoromethyl)benzoate CAS No. 1807998-44-2

Methyl 2,6-dichloro-4-(difluoromethyl)benzoate

Cat. No.: B13050999
CAS No.: 1807998-44-2
M. Wt: 255.04 g/mol
InChI Key: QBNWDXNBUJEYOY-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-4-(difluoromethyl)benzoate is a chemical compound with the molecular formula C9H6Cl2F2O2 and a molecular weight of 255.04 g/mol . This compound is characterized by the presence of two chlorine atoms and a difluoromethyl group attached to a benzoate ester. It is commonly used as a building block in organic synthesis due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,6-dichloro-4-(difluoromethyl)benzoate typically involves the difluoromethylation of a suitable precursor. One common method is the reaction of 2,6-dichlorobenzoic acid with difluoromethylating agents under specific conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These processes are optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-4-(difluoromethyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield amine or thiol derivatives, while cross-coupling reactions can produce complex aromatic compounds .

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-4-(difluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The chlorine atoms can participate in various interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,6-dichloro-4-(difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in various synthetic applications .

Properties

CAS No.

1807998-44-2

Molecular Formula

C9H6Cl2F2O2

Molecular Weight

255.04 g/mol

IUPAC Name

methyl 2,6-dichloro-4-(difluoromethyl)benzoate

InChI

InChI=1S/C9H6Cl2F2O2/c1-15-9(14)7-5(10)2-4(8(12)13)3-6(7)11/h2-3,8H,1H3

InChI Key

QBNWDXNBUJEYOY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)C(F)F)Cl

Origin of Product

United States

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